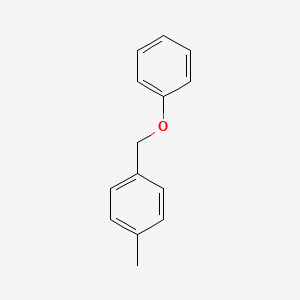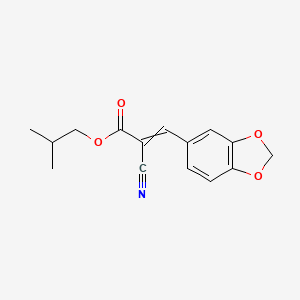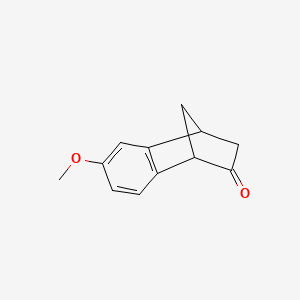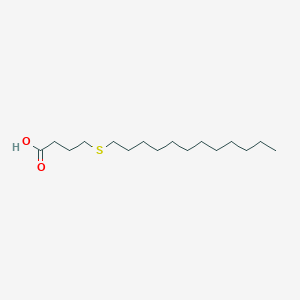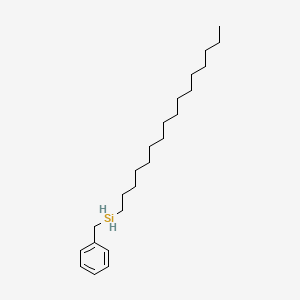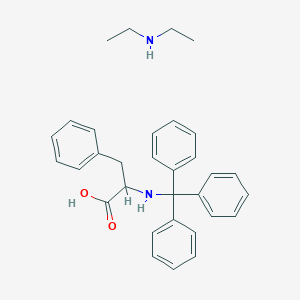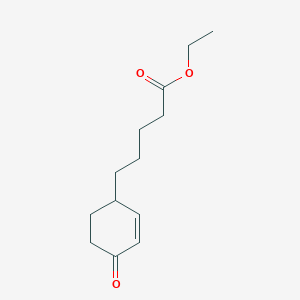
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is an organosulfur compound that features both chloro and bromo substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-chloro-, p-bromophenyl ester typically involves the esterification of benzenesulfonic acid with p-bromophenol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl compounds.
Hydrolysis: The ester bond can be hydrolyzed to yield benzenesulfonic acid and p-bromophenol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzenesulfonic acid derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl compounds.
Hydrolysis: Benzenesulfonic acid and p-bromophenol.
Applications De Recherche Scientifique
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, p-chloro-, p-bromophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, p-chloro-, p-methylphenyl ester
- Benzenesulfonic acid, p-bromo-, p-methylphenyl ester
- Benzenesulfonic acid, p-chloro-, p-nitrophenyl ester
Uniqueness
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is unique due to the presence of both chloro and bromo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
6289-17-4 |
|---|---|
Formule moléculaire |
C12H8BrClO3S |
Poids moléculaire |
347.61 g/mol |
Nom IUPAC |
(4-bromophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
KPNQFZZXCDGNTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


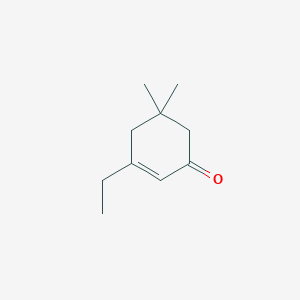
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)

